MFCD05744832
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Overview
Description
MFCD05744832 is a chemical compound identified by its unique identifier in the MDL number (MFCD) index
Chemical Reactions Analysis
MFCD05744832 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its desired products. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
MFCD05744832 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool in biochemical assays. In industry, the compound could be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of MFCD05744832 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
MFCD05744832 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can help identify the distinct properties and potential advantages of this compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in multiple fields. Further research and development may uncover additional uses and benefits of this compound.
Properties
IUPAC Name |
3-amino-7-methyl-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)11(14)15-10(13)9(7)5-12/h6H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYKZSVNDPVEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=S)SC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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